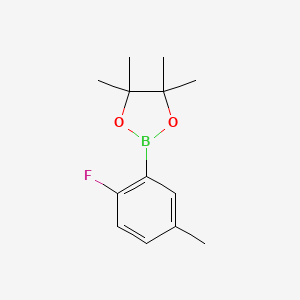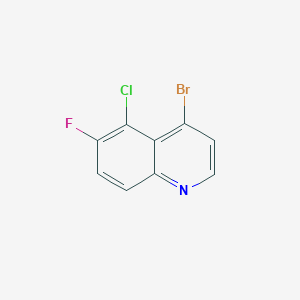
4-(Furan-2-YL)nicotinic acid
Übersicht
Beschreibung
4-(Furan-2-YL)nicotinic acid is a chemical compound with the CAS Number: 1261961-41-4 and a molecular weight of 189.17 . It has a linear formula of C10H7NO3 .
Molecular Structure Analysis
The InChI code for 4-(Furan-2-YL)nicotinic acid is 1S/C10H7NO3/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(Furan-2-YL)nicotinic acid has a molecular weight of 189.17 . It should be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity
4-(Furan-2-YL)nicotinic acid derivatives have been investigated for their antiprotozoal activity, demonstrating effectiveness against Trypanosoma b.rhodesiense and Plasmodium falciparum. A series of compounds synthesized from 4-(Furan-2-YL)nicotinic acid showed potent in vitro activity, with some compounds being curative in an in vivo mouse model of Trypanosoma b.rhodesiense at low oral dosages. This suggests potential applications in treating diseases caused by these pathogens (Ismail et al., 2003).
Metal Complexes and Biological Activities
Metal complexes of nicotinic acid furan-2-ylmethylene-hydrazide have been synthesized and characterized, showing diverse antimicrobial activities. These complexes, including those of Mn(II), Co(II), Cu(II), and Zn(II), have been studied for their electrolytical nature and octahedral geometry. Their antimicrobial properties suggest potential applications in creating new antimicrobial agents (Padusha, 2015).
Role in Lipid Metabolism and Atherosclerosis
Nicotinic acid, a form of vitamin B, has been used for nearly 50 years as a lipid-lowering drug. It works by decreasing lipolysis in adipose tissue, which involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation. The identification of G-protein-coupled receptors for nicotinic acid, such as PUMA-G and HM74, has shed light on the mechanisms behind its effects, offering insights into developing new drugs for dyslipidemia (Tunaru et al., 2003).
Anti-Tobacco Mosaic Virus Activities
Furan-2-carboxylic acids derived from Nicotiana tabacum, including 4-(Furan-2-YL)nicotinic acid derivatives, have shown significant anti-Tobacco Mosaic Virus (TMV) activities. These compounds' ability to inhibit TMV suggests potential applications in protecting tobacco crops and other plants susceptible to TMV infection (Yang et al., 2016).
Cognitive Disorders Treatment
Derivatives of 4-(Furan-2-YL)nicotinic acid have been explored for the treatment of cognitive disorders. For example, TC-5619, a selective α7 nicotinic acetylcholine receptor agonist derived from this chemical structure, has shown promise in treating cognitive impairment associated with neurological disorders, indicating the potential for developing new therapeutic agents for schizophrenia and other cognitive conditions (Mazurov et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(furan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMEPBGTPOPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692400 | |
| Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-YL)nicotinic acid | |
CAS RN |
1261961-41-4 | |
| Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



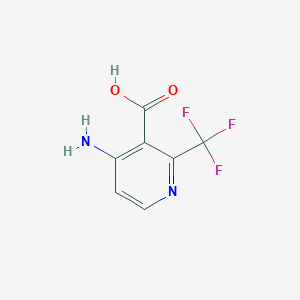
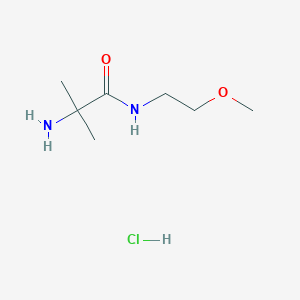
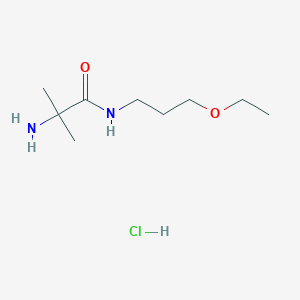
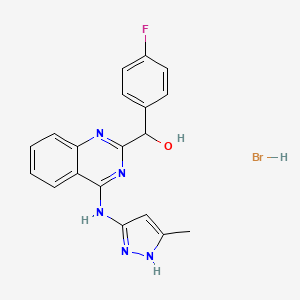
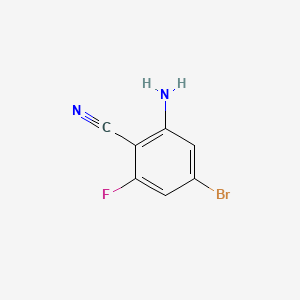
![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)
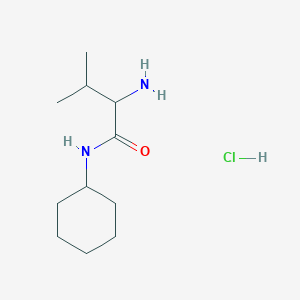
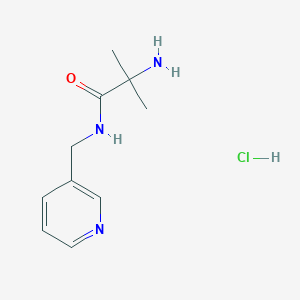
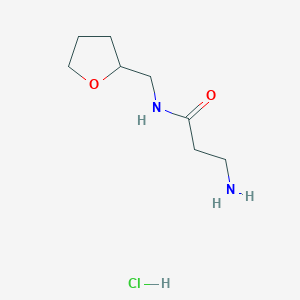
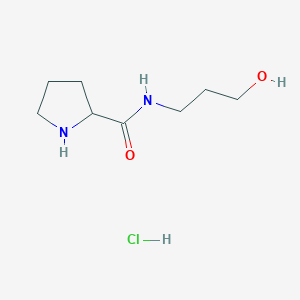
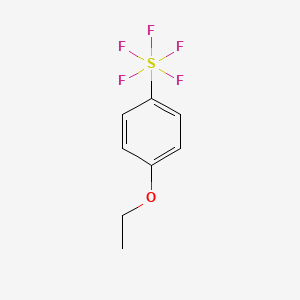
![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)
